4-bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl3N3OS/c1-10-2-8-13(9-3-10)22-16(26)24-15(17(19,20)21)23-14(25)11-4-6-12(18)7-5-11/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIJRBPNEKEFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural features and properties of the target compound with key analogues:
Key Observations :
- Halogen Effects : Bromine at the 4-position (target compound, AMG7160) increases molecular weight and polarizability compared to chloro analogues ().
- Linker Impact : Thiourea groups (target compound, ) enable stronger hydrogen bonding vs. sulfanyl (AMG7160) or nitro () linkers.
Physicochemical Properties
- Solubility : Thiourea and trichloroethyl groups reduce aqueous solubility compared to simpler benzamides (e.g., ).
- Thermal Stability : Trichloroethyl groups may lower melting points due to steric hindrance (cf. : triclinic crystal system with Z=4).
- Spectral Data :
Crystallographic Comparisons
- Target Compound : Likely exhibits intramolecular hydrogen bonding (N–H···O=C) and halogen interactions (Br···Cl), as seen in analogous structures ().
- N-{[(4-Bromophenyl)Amino]Carbonothioyl}Benzamide (): Monoclinic (P2₁/n) with strong N–H···O bonds (2.61 Å).
- 4-Bromo-N-(2-nitrophenyl)benzamide (): Triclinic (P1) with two molecules per asymmetric unit and π-stacking between nitro and bromophenyl groups.
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity?
The synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., dichloromethane or acetonitrile), and reaction time (6–24 hours). Key steps include coupling the benzamide core with the trichloroethylamine intermediate, followed by thiourea functionalization. Optimizing stoichiometry (1:1.2 molar ratio of benzoyl chloride to amine) minimizes by-products .
Q. Which spectroscopic techniques are essential for structural characterization?
Q. What are common impurities encountered during synthesis?
By-products include unreacted benzoyl chloride (δ 7.8–8.1 in NMR) and hydrolyzed trichloroethyl intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) resolves these .
Advanced Research Questions
Q. How can reaction yields for derivatives be optimized?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiourea coupling .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
- Temperature gradients : Stepwise heating (40°C → 80°C) reduces decomposition of heat-sensitive intermediates .
Q. How do computational models predict this compound’s bioactivity?
- Docking studies : AutoDock Vina evaluates binding affinity to Trypanosoma brucei enzymes (∆G ≈ -9.2 kcal/mol) .
- QSAR models : Electron-withdrawing groups (e.g., -Br, -Cl) correlate with 30–50% higher antiparasitic activity .
Q. How to address discrepancies in reported synthesis yields (e.g., 65–90%)?
Variations arise from:
- Reagent purity : ≥99% benzoyl chloride reduces side reactions .
- Workup methods : Liquid-liquid extraction (ethyl acetate/water) vs. crystallization (ethanol) impacts recovery .
- Scale effects : Milligram-scale reactions show lower yields (65–75%) vs. gram-scale (85–90%) due to mixing inefficiencies .
Q. What strategies determine structure-activity relationships (SAR) for analogs?
- Substituent variation : Replace -Br with -CF₃ to enhance lipophilicity (logP increases by 1.2) .
- Bioassays : Test enzyme inhibition (IC₅₀) against T. brucei and cytotoxicity (HeLa cells) to identify selective analogs .
Data Contradiction Analysis
Q. Why do similar compounds show conflicting enzyme inhibition data?
Differences in assay conditions (e.g., pH 7.4 vs. 6.8) and protein isoforms (e.g., Trypanosoma brucei vs. T. cruzi) alter IC₅₀ values. Validate using standardized protocols (e.g., WHO guidelines) .
Q. How to resolve ambiguities in NMR assignments for complex derivatives?
Use 2D techniques (HSQC, HMBC) to correlate aromatic protons (δ 7.2–7.5) with quaternary carbons (δ 120–140). Compare with simulated spectra (Gaussian 16, B3LYP/6-31G*) .
Methodological Tables
| Bioassay Model | Key Metrics | Compound Performance | Reference |
|---|---|---|---|
| Trypanosoma brucei | IC₅₀ = 1.2–3.8 µM | 40–60% growth inhibition | |
| HeLa Cell Cytotoxicity | CC₅₀ = >50 µM | Selectivity index (SI) = 12–16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
